1,3-Piperidinedicarboxylic acid, 3-(1-methylethyl)-, 1-(phenylmethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cbz-3-isopropylpiperidine-3-carboxylic Acid, also known by its IUPAC name 1-[(benzyloxy)carbonyl]-3-isopropyl-3-piperidinecarboxylic acid, is a chemical compound with the molecular formula C17H23NO4 and a molecular weight of 305.37 g/mol . This compound is characterized by its solid physical form and is typically stored at room temperature .
Preparation Methods
The synthesis of 1-Cbz-3-isopropylpiperidine-3-carboxylic Acid involves several stepsThe final step involves the carboxylation of the 3-position to form the carboxylic acid . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
1-Cbz-3-isopropylpiperidine-3-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Cbz group can be replaced with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Cbz-3-isopropylpiperidine-3-carboxylic Acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Mechanism of Action
The mechanism of action of 1-Cbz-3-isopropylpiperidine-3-carboxylic Acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-Cbz-3-isopropylpiperidine-3-carboxylic Acid can be compared with other similar compounds, such as:
1-Cbz-3-methylpiperidine-3-carboxylic Acid: Similar structure but with a methyl group instead of an isopropyl group.
1-Cbz-3-ethylpiperidine-3-carboxylic Acid: Similar structure but with an ethyl group instead of an isopropyl group.
1-Cbz-3-phenylpiperidine-3-carboxylic Acid: Similar structure but with a phenyl group instead of an isopropyl group. The uniqueness of 1-Cbz-3-isopropylpiperidine-3-carboxylic Acid lies in its specific substitution pattern, which can influence its reactivity and interactions with molecular targets.
Properties
Molecular Formula |
C17H22NO4- |
---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
1-phenylmethoxycarbonyl-3-propan-2-ylpiperidine-3-carboxylate |
InChI |
InChI=1S/C17H23NO4/c1-13(2)17(15(19)20)9-6-10-18(12-17)16(21)22-11-14-7-4-3-5-8-14/h3-5,7-8,13H,6,9-12H2,1-2H3,(H,19,20)/p-1 |
InChI Key |
ROKHTTSAFVQJAT-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)C1(CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.